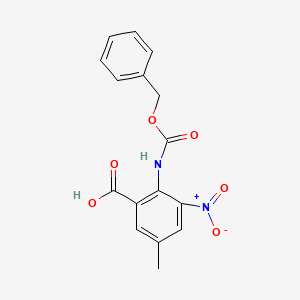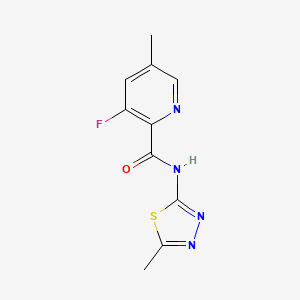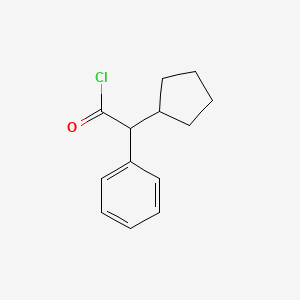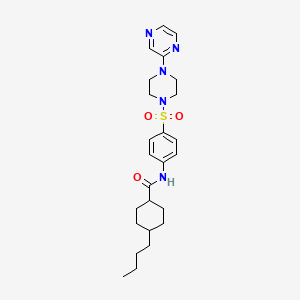![molecular formula C25H20F2N2O5 B2822538 3-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005261-01-7](/img/structure/B2822538.png)
3-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C25H20F2N2O5 and its molecular weight is 466.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Optical and Electronic Materials
Diketopyrrolopyrrole derivatives exhibit remarkable photophysical properties, making them suitable for use in the development of novel organic optoelectronic materials. Their synthesis under mild conditions leads to compounds with varied absorption and emission spectra, which are crucial for applications in light-emitting devices and as acid-base indicators due to their solubility and optical properties under different conditions. For instance, symmetrically substituted diketopyrrolopyrrole derivatives demonstrate potential in synthesizing organic optoelectronic materials with increased water solubility, beneficial for biological applications (Zhang et al., 2014).
Polymer Solar Cells
In the context of renewable energy, diketopyrrolopyrrole-based polymers have been synthesized to serve as electron transport layers in polymer solar cells. Their electron-deficient nature and planar structure afford high conductivity and electron mobility, enhancing device performance by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface. This application underscores the efficiency of DPP derivatives in improving the power conversion efficiency of solar energy devices (Hu et al., 2015).
Anti-Cancer Therapeutics
Moreover, pyrrole derivatives, a related class of compounds, have shown promise in the development of anti-cancer therapeutics. They act as inhibitors for protein kinases such as EGFR and VEGFR, crucial in cancer progression. Their mechanisms include forming stable complexes with the kinases, entering electrostatic interactions with cell membranes, and inducing apoptosis in malignant cells. These compounds also exhibit antioxidant properties in inflamed tissues, further supporting their therapeutic potential (Kuznietsova et al., 2019).
Novel Heterocyclic Compounds Synthesis
DPP derivatives and similar molecules are instrumental in synthesizing novel heterocyclic compounds with potential pharmaceutical applications. Through various synthetic strategies, researchers have developed compounds with unique structures and properties, contributing to the discovery of new drugs and materials with specific functionalities (Salnikova et al., 2019).
特性
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O5/c1-32-18-13-9-16(10-14-18)28-23(30)20-21(15-7-11-19(12-8-15)33-25(26)27)29(34-22(20)24(28)31)17-5-3-2-4-6-17/h2-14,20-22,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFZWSXERABNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2822459.png)



![N-[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2822464.png)


![Methyl 4-[7-chloro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2822470.png)

![9-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2822473.png)
![3-methyl-7-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2822474.png)

